molecular formula C11H5F2NaO4 B1192713 Endosidin4

Endosidin4

Cat. No.: B1192713
M. Wt: 262.1436
InChI Key: CBAXSUBGAAWLOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Endosidin4 is a novel inhibitor of eukaryotic ARF-GEFs (ADP-ribosylation factor guanine nucleotide exchange factors).

Properties

Molecular Formula

C11H5F2NaO4

Molecular Weight

262.1436

IUPAC Name

Sodium 2-(difluoromethyl)-4-oxo-4H-chromene-6-carboxylate

InChI

InChI=1S/C11H6F2O4.Na/c12-10(13)9-4-7(14)6-3-5(11(15)16)1-2-8(6)17-9;/h1-4,10H,(H,15,16);/q;+1/p-1

InChI Key

CBAXSUBGAAWLOP-UHFFFAOYSA-M

SMILES

O=C(C1=CC(C(C=C(C(F)F)O2)=O)=C2C=C1)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Endosidin4;  Endosidin-4;  Endosidin 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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